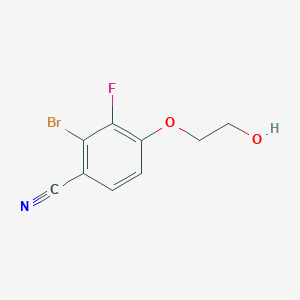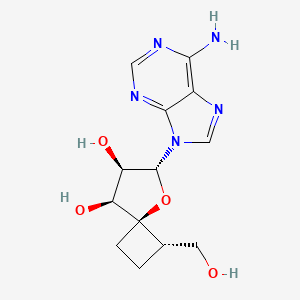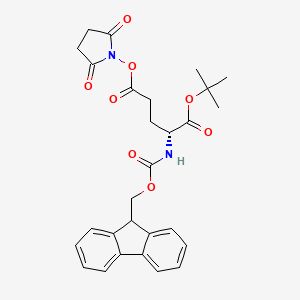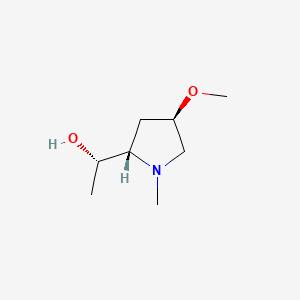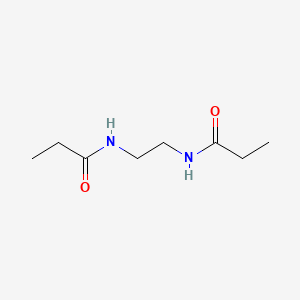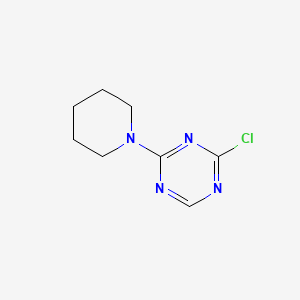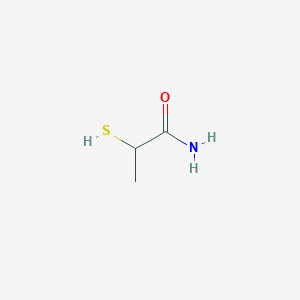![molecular formula C9H10N2O2-2 B13907534 bicyclo[2.2.1]hept-2-ene;diisocyanate CAS No. 74091-64-8](/img/structure/B13907534.png)
bicyclo[2.2.1]hept-2-ene;diisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]hept-2-ene;diisocyanate, also known as 2-Norbornene diisocyanate, is a cyclic olefin with a unique bicyclic structure. This compound is characterized by its rigid framework and high reactivity, making it a valuable intermediate in various chemical processes. The presence of the diisocyanate functional groups further enhances its reactivity, allowing it to participate in a wide range of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hept-2-ene;diisocyanate typically involves the reaction of bicyclo[2.2.1]hept-2-ene with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the diisocyanate groups. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through large-scale continuous processes. These processes involve the use of advanced reactors and separation techniques to efficiently produce and purify the compound. The industrial production methods are designed to minimize waste and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Bicyclo[2.2.1]hept-2-ene;diisocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diisocyanate groups to amines or other reduced forms.
Substitution: The diisocyanate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
Bicyclo[2.2.1]hept-2-ene;diisocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and drug delivery systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Industry: This compound is utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of bicyclo[2.2.1]hept-2-ene;diisocyanate involves its high reactivity due to the presence of the diisocyanate groups. These groups can readily react with nucleophiles, such as amines and alcohols, to form stable urea or urethane linkages. The rigid bicyclic structure of the compound also contributes to its unique reactivity and stability .
相似化合物的比较
Bicyclo[2.2.1]hept-2-ene;diisocyanate can be compared with other similar compounds, such as:
2-Norbornene: A related compound with a similar bicyclic structure but lacking the diisocyanate groups.
Norbornylene: Another bicyclic compound with different functional groups.
Dicyclopentadiene: A compound with a similar bicyclic framework but different reactivity due to the absence of diisocyanate groups.
The uniqueness of this compound lies in its combination of a rigid bicyclic structure and highly reactive diisocyanate groups, making it a versatile intermediate in various chemical processes.
属性
CAS 编号 |
74091-64-8 |
|---|---|
分子式 |
C9H10N2O2-2 |
分子量 |
178.19 g/mol |
IUPAC 名称 |
bicyclo[2.2.1]hept-2-ene;diisocyanate |
InChI |
InChI=1S/C7H10.2CNO/c1-2-7-4-3-6(1)5-7;2*2-1-3/h1-2,6-7H,3-5H2;;/q;2*-1 |
InChI 键 |
KOUFORMGSOSYMV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1C=C2.C(=[N-])=O.C(=[N-])=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


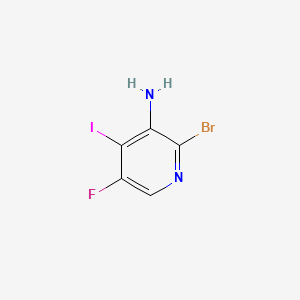
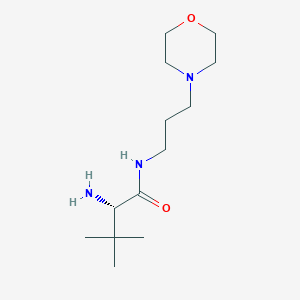
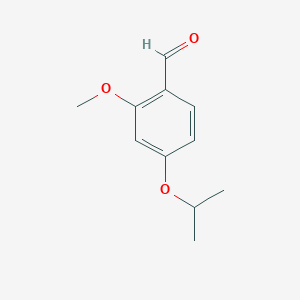
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)
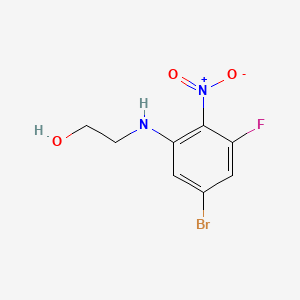
![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)
